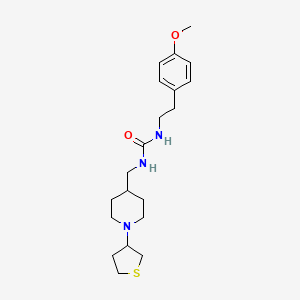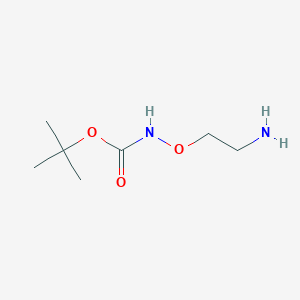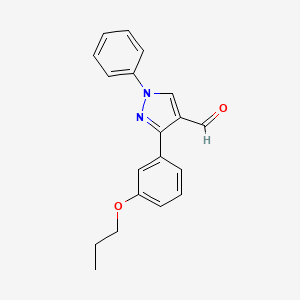
1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea is a structurally complex molecule that likely exhibits biological activity due to its urea and piperidine components. While the specific compound is not directly mentioned in the provided papers, similar compounds with urea and piperidine moieties have been synthesized and studied for their potential as inhibitors and for their pharmacokinetic properties . These compounds are of interest in medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of related urea compounds involves the combination of a piperidyl moiety with an aryl group. For instance, the synthesis of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors has been reported, which involves the acylation of a piperidin-4-yl moiety followed by the introduction of an aryl group . Similarly, ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine have been synthesized, indicating that the synthesis of such compounds is feasible and can be characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The conformational study of ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine showed that these compounds adopt a preferred flattened chair-chair conformation, which could be relevant for the binding to biological targets . This suggests that the molecular structure and conformation of 1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea would also be an important factor in its biological activity.
Chemical Reactions Analysis
The urea functionality in the compound is known to participate in various chemical reactions, particularly in the formation of hydrogen bonds, which could be significant in its interaction with biological targets. The synthesis and study of similar compounds have shown that the urea group can be modified to enhance biological activity and pharmacokinetic properties . The presence of the piperidine and tetrahydrothiophen moieties could also influence the chemical reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and pharmacokinetic parameters, are essential for their function as potential therapeutic agents. The pharmacokinetic properties of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been improved over previous analogues, indicating that modifications to the urea structure can significantly affect these properties . The compound's NMR and mass spectrometry data would provide insights into its physical and chemical characteristics, as demonstrated for other urea derivatives .
Applications De Recherche Scientifique
Synthesis and Biochemical Evaluation
A study by Vidaluc et al. (1995) explored the synthesis and antiacetylcholinesterase activity of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas. These compounds were designed to optimize the spacer length linking two pharmacophoric units, demonstrating that conformational flexibility can be compatible with high inhibitory activities against acetylcholinesterase, an enzyme target in Alzheimer's disease research (Vidaluc et al., 1995).
Characterization of Research Chemicals
McLaughlin et al. (2016) focused on the test purchase, synthesis, and analytical characterization of 2-methoxydiphenidine (MXP) and its isomers. This study highlighted the challenges in analyzing structurally diverse substances that have emerged as 'research chemicals'. The differentiation between isomers was achieved through a combination of synthesis and advanced analytical techniques, contributing to the forensic and analytical chemistry fields (McLaughlin et al., 2016).
Investigation of Sigma Receptors
Research by Berardi et al. (2005) on the synthesis of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives revealed their potent sigma(1) receptor ligand activities, demonstrating significant selectivity and suggesting potential applications in PET imaging and tumor research (Berardi et al., 2005).
Electrochemical Applications
Iragi et al. (1995) prepared and polymerized tetramethylpiperidin-1-yloxyl (TEMPO)-substituted polythiophenes, showing potential electrochemical applications such as efficient oxidation of organic compounds at lower potentials. This research contributes to the development of materials for electrochemical sensors and devices (Iragi et al., 1995).
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c1-25-19-4-2-16(3-5-19)6-10-21-20(24)22-14-17-7-11-23(12-8-17)18-9-13-26-15-18/h2-5,17-18H,6-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXMGCGMLSUSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B3009616.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B3009620.png)
![(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide](/img/structure/B3009621.png)

![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B3009629.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)
![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)
![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)
